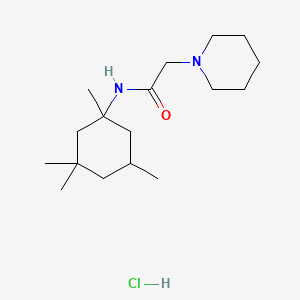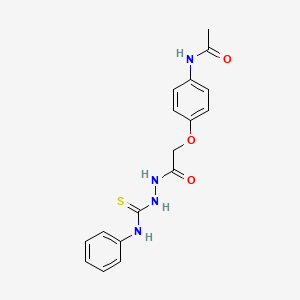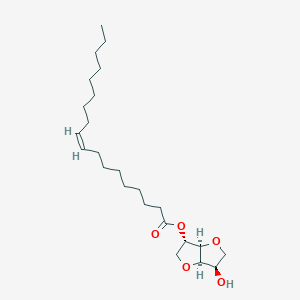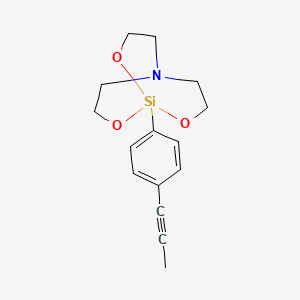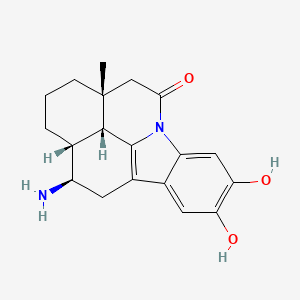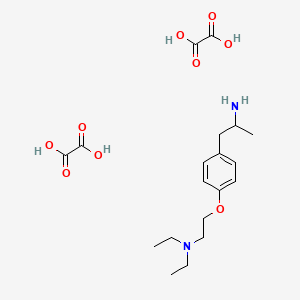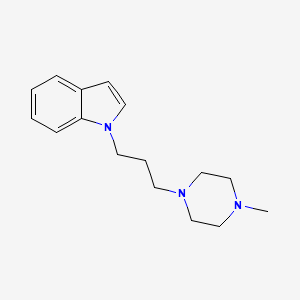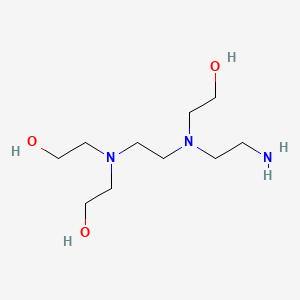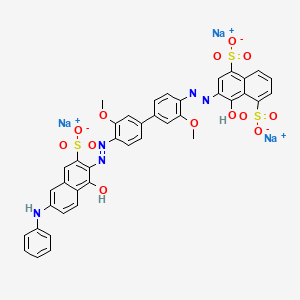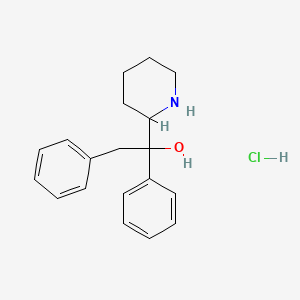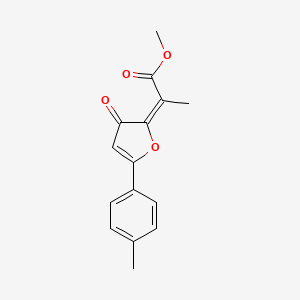
Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(5-(4-méthylphényl)-3-oxo-2(3H)-furanylidène)propanoate de méthyle est un composé organique présentant une structure complexe comprenant un cycle furane, un groupe méthylphényle et un ester propanoate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(5-(4-méthylphényl)-3-oxo-2(3H)-furanylidène)propanoate de méthyle implique généralement la réaction du 4-méthylbenzaldéhyde avec l’acétoacétate d’éthyle en présence d’une base telle que l’éthylate de sodium. La réaction se déroule par une condensation de Knoevenagel, suivie d’une cyclisation pour former le cycle furane. L’étape finale implique une estérification pour produire le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, l’utilisation de catalyseurs et de techniques de purification avancées peut encore améliorer l’efficacité du processus industriel.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-(4-méthylphényl)-3-oxo-2(3H)-furanylidène)propanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Le cycle furane et le groupe méthylphényle peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le 2-(5-(4-méthylphényl)-3-oxo-2(3H)-furanylidène)propanoate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études liées à l’inhibition enzymatique et à la liaison des récepteurs.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
Methyl 2-(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-(5-(4-méthylphényl)-3-oxo-2(3H)-furanylidène)propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(5-phényl-3-oxo-2(3H)-furanylidène)propanoate de méthyle
- 2-(5-(4-chlorophényl)-3-oxo-2(3H)-furanylidène)propanoate de méthyle
- 2-(5-(4-méthoxyphényl)-3-oxo-2(3H)-furanylidène)propanoate de méthyle
Unicité
Le 2-(5-(4-méthylphényl)-3-oxo-2(3H)-furanylidène)propanoate de méthyle est unique en raison de la présence du groupe 4-méthylphényle, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut offrir des avantages distincts dans des applications spécifiques, telles qu’une affinité de liaison accrue ou une sélectivité pour certaines cibles.
Propriétés
Numéro CAS |
139266-43-6 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
methyl (2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]propanoate |
InChI |
InChI=1S/C15H14O4/c1-9-4-6-11(7-5-9)13-8-12(16)14(19-13)10(2)15(17)18-3/h4-8H,1-3H3/b14-10+ |
Clé InChI |
HFPHFPIWWCDESH-GXDHUFHOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C(/C)\C(=O)OC)/O2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C)C(=O)OC)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


